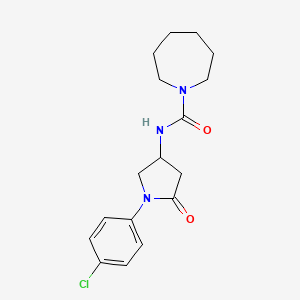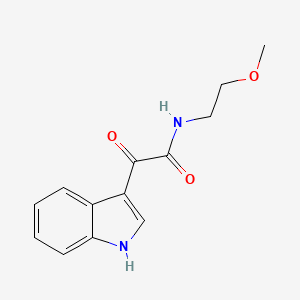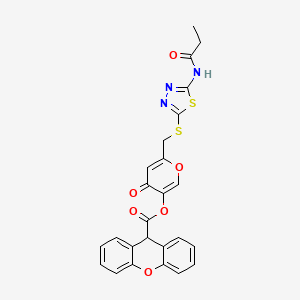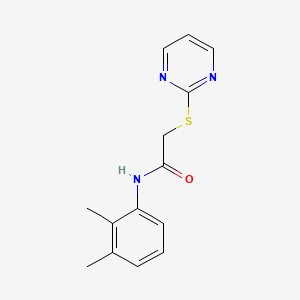![molecular formula C20H19N5O2 B2685775 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide CAS No. 1326883-34-4](/img/structure/B2685775.png)
2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazine ring, and an acetamide group. These groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. Detailed structural analysis would require techniques like NMR spectroscopy, IR spectroscopy, and HRMS .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the acetamide group could participate in various reactions involving the carbonyl group or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has identified the potential anticonvulsant applications of derivatives similar to the specified compound. For instance, Ghareb et al. (2017) synthesized novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro derivatives, which were evaluated for their anticonvulsant activity. They found that certain derivatives showed significant delay in the onset of convulsions, suggesting potential CNS depressant activity through modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).
Anti-HIV Activity
Hamad et al. (2010) explored the synthesis of new naphthalene derivatives, including the structural motif related to the query compound, and evaluated their inhibitory activity against HIV-1 and HIV-2. They discovered compounds with potent in vitro inhibitory effects on the replication of HIV-1, suggesting a promising direction for antiviral agent development (Hamad, Al-Haidery, Al-Masoudi, Sabri, Sabri, & Al-Masoudi, 2010).
Anticancer and Antimicrobial Activities
A series of studies have synthesized and assessed the anticancer and antimicrobial activities of compounds structurally related to the query compound. For instance, Riyadh et al. (2013) reported the synthesis of antipyrine-based heterocycles with observed anticancer and antimicrobial activities, highlighting the potential therapeutic applications of these compounds (Riyadh, Kheder, & Asiry, 2013).
Hypolipidemic Activity
Idrees et al. (2009) synthesized a series of 2-(naphthalen-2-yloxy)propionic acid derivatives and evaluated their hypolipidemic activity. They found that certain derivatives exhibited a significant reduction in serum levels of cholesterol and triglycerides, indicating their potential as hypolipidemic agents (Idrees, Aly, Abuo-Rahma, & Radwan, 2009).
Insecticidal Assessment
Fadda et al. (2017) utilized a compound structurally similar to the query compound as a precursor for synthesizing various heterocycles assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Their research provides insights into the potential agricultural applications of these compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13(2)22-19(26)11-24-20(27)18-10-17(23-25(18)12-21-24)16-9-5-7-14-6-3-4-8-15(14)16/h3-9,12-13,17-18,23H,10-11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMOVESXBIBXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2CC(NN2C=N1)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Butyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2685693.png)
![1,6,7-trimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685694.png)

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)


![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)


![Methyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2685706.png)



